molecular formula C28H46O3 B030100 Cerevisterol CAS No. 516-37-0

Cerevisterol

Cat. No. B030100
CAS RN: 516-37-0
M. Wt: 430.7 g/mol
InChI Key: ARXHRTZAVQOQEU-BRVLHLJYSA-N
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Description

Cerevisterol is a sterol molecule, a subcategory of steroids, primarily found in fungi such as Saccharomyces cerevisiae. Sterols are key components of fungal cell membranes and play crucial roles in their structure and function (Daum et al., 1998).

Synthesis Analysis

The synthesis of sterols like Cerevisterol in Saccharomyces cerevisiae involves complex biochemical pathways. Key enzymes catalyze various steps in ergosterol biosynthesis, which is closely related to Cerevisterol's synthesis (Bhattacharya et al., 2018). Ergosterol synthesis can be divided into three stages: mevalonate, farnesyl pyrophosphate, and ergosterol biosynthesis (Hú et al., 2017).

Molecular Structure Analysis

Cerevisterol's structure is characterized by specific features crucial for its function. The structure of sterols like Cerevisterol significantly impacts their ability to support cell growth and influence the cell membrane's properties (Nes et al., 1978).

Chemical Reactions and Properties

Cerevisterol undergoes various chemical reactions, primarily associated with ergosterol biosynthesis and modification. Sterol molecules undergo processes like reduction, isomerization, and methylation as part of their biosynthesis (Jarman et al., 1975).

Physical Properties Analysis

The physical properties of sterols like Cerevisterol influence the rigidity and permeability of fungal cell membranes. The membrane order and the presence of sterols determine the structural integrity of the membrane (Abe & Hiraki, 2009).

Chemical Properties Analysis

Cerevisterol's chemical properties, like other sterols, play a significant role in the yeast's response to environmental stressors and drug susceptibility. Changes in sterol composition can affect cell processes like ion homeostasis and drug resistance (Bhattacharya et al., 2018).

Scientific Research Applications

1. Genome-Wide Screening and Drug Action Analysis

  • Cerevisterol's effects and interactions can be studied using genome-wide screening techniques in organisms like Saccharomyces cerevisiae. This method identifies biological targets and modes of action for various compounds, providing insights into their therapeutic potential and mechanisms (Lum et al., 2004).

2. Antinociceptive Components in Fungi

  • Cerevisterol has been isolated from the fruiting bodies of Auricularia polytricha, identified as an antinociceptive component. Understanding its role in this context can contribute to the development of pain management strategies (Koyama et al., 2002).

3. Exploring Fungal Genomics and Biotechnology

  • Research into the genomic diversity of fungi, including studies involving cerevisterol, provides valuable insights into their use in biotechnology and industrial applications (Hofmann et al., 2003).

4. Industrial and Biotechnological Applications

  • Understanding the role of compounds like cerevisterol in the biology and industrial applications of Saccharomyces cerevisiae can be crucial for advancements in food, beverage, and biofuel production industries (Parapouli et al., 2020).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) available online .

properties

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXHRTZAVQOQEU-BRVLHLJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045318
Record name Cerevisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerevisterol

CAS RN

516-37-0
Record name Cerevisterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerevisterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerevisterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cerevisterol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHQ9J8E6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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